![molecular formula C22H40N2O2 B14218718 N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627521-81-7](/img/structure/B14218718.png)
N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a chemical compound that belongs to the class of diamines It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, linked to an undecyl chain through an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with undecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for studying receptor interactions.
Medicine: It could be investigated for its pharmacological properties, such as its potential as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring may facilitate binding to specific sites, while the amine groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring but with a different overall structure.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with methoxy substitutions and a different core structure.
Uniqueness
N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a long undecyl chain and diamine functionality, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
627521-81-7 |
|---|---|
Molecular Formula |
C22H40N2O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
N'-[(2,3-dimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2O2/c1-4-5-6-7-8-9-10-11-12-16-23-17-18-24-19-20-14-13-15-21(25-2)22(20)26-3/h13-15,23-24H,4-12,16-19H2,1-3H3 |
InChI Key |
HJDZNLIQGWRXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


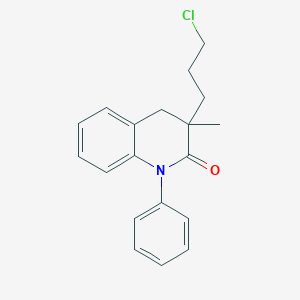
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
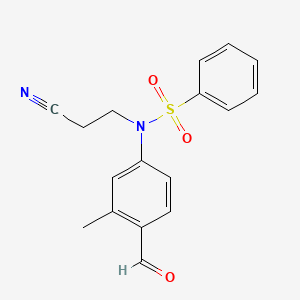
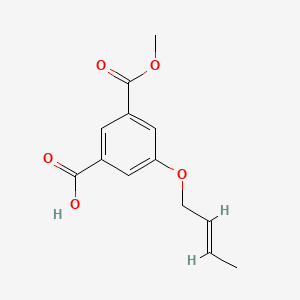

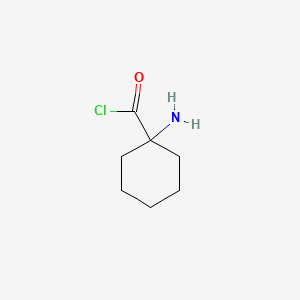


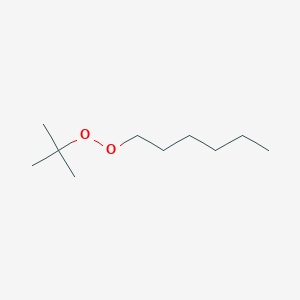
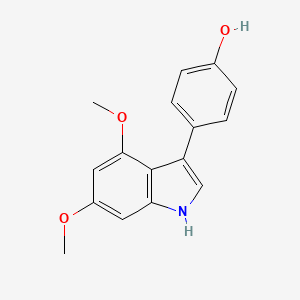
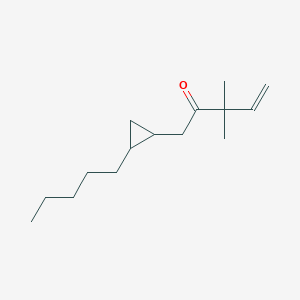
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
